Cas no 145903-18-0 (1-(7-Methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)prop-2-en-1-one)

1-(7-Methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)prop-2-en-1-one is a structurally distinct benzothiazepine derivative featuring a methoxy substitution at the 7-position and an acryloyl group at the 1-position. This compound is of interest in medicinal chemistry due to its potential as a versatile intermediate for the synthesis of biologically active molecules. The presence of the acryloyl moiety allows for further functionalization via Michael addition or polymerization, while the benzothiazepine core contributes to its stability and pharmacological relevance. Its well-defined structure and synthetic accessibility make it suitable for research applications in drug discovery, particularly in the development of CNS-targeting agents or enzyme inhibitors. The compound's purity and consistent performance are critical for reproducible experimental outcomes.
1-(7-Methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)prop-2-en-1-one structure
145903-18-0 structure
Product name:1-(7-Methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)prop-2-en-1-one
CAS No:145903-18-0
MF:C13H15NO2S
MW:249.32870221138
CID:5576834

1-(7-Methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)prop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(7-methoxy-2,3-dihydrobenzo[f][1,4]thiazepin-4(5H)-yl)prop-2-en-1-one
    • 1-(7-Methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)prop-2-en-1-one
    • Inchi: 1S/C13H15NO2S/c1-3-13(15)14-6-7-17-12-5-4-11(16-2)8-10(12)9-14/h3-5,8H,1,6-7,9H2,2H3
    • InChI Key: SBEQDBRASWIIOR-UHFFFAOYSA-N
    • SMILES: C(N1CC2=CC(OC)=CC=C2SCC1)(=O)C=C

1-(7-Methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)prop-2-en-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M269845-2mg
1-(7-Methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)prop-2-en-1-one
145903-18-0
2mg
$ 65.00 2022-06-04
TRC
M269845-1mg
1-(7-Methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)prop-2-en-1-one
145903-18-0
1mg
$ 50.00 2022-06-04
TRC
M269845-10mg
1-(7-Methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)prop-2-en-1-one
145903-18-0
10mg
$ 135.00 2022-06-04

1-(7-Methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)prop-2-en-1-one Related Literature

Additional information on 1-(7-Methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)prop-2-en-1-one

Introduction to 1-(7-Methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)prop-2-en-1-one (CAS No. 145903-18-0)

The compound 1-(7-Methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)prop-2-en-1-one, identified by its CAS number 145903-18-0, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, belonging to the benzothiazepine class, has garnered considerable attention due to its unique structural properties and potential therapeutic applications. The presence of a 7-Methoxy substituent and a prop-2-en-1-one moiety contributes to its distinct pharmacological profile, making it a subject of intense research interest.

Benzothiazepines are a class of heterocyclic compounds that have been extensively studied for their biological activity. The structural framework of 1-(7-Methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)prop-2-en-1-one incorporates elements that are known to interact favorably with biological targets, particularly in the context of neurological and cardiovascular diseases. Recent studies have highlighted the compound's potential as an intermediate in the synthesis of novel therapeutic agents. Its molecular design allows for selective binding to specific receptors, which is a critical factor in drug development.

The 7-Methoxy group in the molecule plays a pivotal role in modulating its pharmacokinetic properties. This substitution enhances the compound's solubility and bioavailability, which are essential parameters for any drug candidate. Furthermore, the prop-2-en-1-one moiety contributes to the molecule's stability and reactivity, making it a versatile scaffold for further chemical modifications. These characteristics have positioned this compound as a valuable asset in medicinal chemistry research.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 1-(7-Methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)prop-2-en-1-one with greater accuracy. Molecular docking studies have revealed that this compound exhibits promising interactions with enzymes and receptors involved in pain modulation and inflammation. These findings align with ongoing research aimed at developing next-generation therapeutics for chronic inflammatory conditions.

In addition to its potential in pain management, preliminary investigations suggest that 1-(7-Methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)prop-2-en-1-one may have applications in treating neurological disorders. The benzothiazepine core is known to influence neurotransmitter systems, which could make this compound a candidate for therapies targeting neurodegenerative diseases such as Alzheimer's and Parkinson's. The methoxy substitution further enhances its ability to cross the blood-brain barrier, improving its therapeutic efficacy.

The synthesis of 1-(7-Methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)prop-2-en-1-one involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. Researchers have employed advanced catalytic systems and purification techniques to achieve high yields and purity levels. These synthetic strategies not only facilitate the production of this compound but also serve as models for developing other complex pharmaceutical intermediates.

From a regulatory perspective, the handling and distribution of CAS No. 145903-18-0 must adhere to stringent quality control measures to ensure safety and efficacy. Pharmaceutical companies are leveraging cutting-edge analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to characterize this compound thoroughly. These methods provide critical data on its purity, stability, and chemical structure.

The future prospects of 1-(7-Methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)prop-2-en-1-one are vast and exciting. Ongoing clinical trials are exploring its potential in treating various medical conditions, while researchers continue to optimize its chemical properties for better bioavailability and reduced side effects. The integration of artificial intelligence (AI) into drug discovery has accelerated the identification of novel derivatives of this compound, promising even more innovative therapeutic solutions.

In conclusion,CAS No. 145903–18–0 stands as a testament to the progress made in pharmaceutical chemistry. Its unique structure and promising biological activity make it a cornerstone in the development of new drugs targeting neurological and cardiovascular diseases. As research continues to uncover new applications for this compound,the benzothiazepine derivative will undoubtedly play a pivotal role in shaping the future of medicine.

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